2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Overview
Description
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose is a type of oligosaccharide . It has a molecular formula of C14H25NO11 and a molecular weight of 383.35 . The compound is available from various biochemical companies .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1
. This indicates the spatial arrangement of atoms in the molecule and the connectivity between them. Physical And Chemical Properties Analysis
The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannose and related compounds have been synthesized through methods involving nitromethane addition, acetylation, ammonolysis, and the Nef reaction (Johnson, Lee, & Lee, 1975). Additionally, glycosylated asparagines potentially useful in the solid-phase synthesis of N-glycopeptides were prepared from similar derivatives (Urge et al., 1992).
Optical Activity and Conformation : The optical rotatory dispersion and circular dichroism spectra of derivatives of 2-acetamido-2-deoxy-D-mannopyranosides have been measured, providing insights into the optical activity and conformation of these carbohydrates (Beychok, Ashwell, & Kabat, 1971).
Glycosylation and Biological Applications
Glycosylation Techniques : Reports describe the synthesis of azido derivatives and their use in glycosylation, demonstrating the compound's utility in constructing complex polysaccharides (Koto et al., 1999). Another study involves the synthesis of acylated derivatives of methyl 2-acetamido-2-deoxy-α-D-mannopyranosides, highlighting the compound's role in carbohydrate chemistry (Petrović et al., 2006).
Enzymatic Acylation : Research on regioselective enzymatic acylation of N-acetylhexosamines, including derivatives of 2-acetamido-2-deoxy-D-mannopyranose, reveals potential biotechnological applications (Simerská et al., 2004).
properties
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-XXMRRKKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453654 | |
Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |
CAS RN |
50787-11-6 | |
Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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